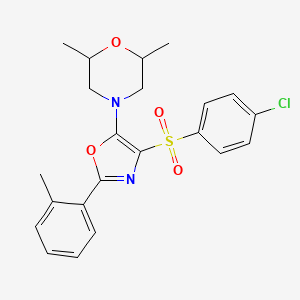

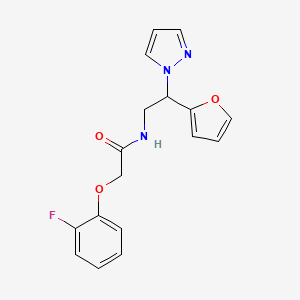

4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that likely contains an oxazole ring, a sulfonyl group, and a morpholine moiety. The presence of a 4-chlorophenyl group suggests that the compound may exhibit certain electronic effects due to this substituent. The oxazole ring is a five-membered heterocyclic compound containing both nitrogen and oxygen, which can contribute to the compound's chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the condensation of sulfonyl-benzoyl chlorides with specific amines, followed by cyclodehydration to form the oxazole ring . In the case of the compound , a similar approach may be used, starting with a chlorophenyl-based compound and introducing the morpholine and tolyl groups at the appropriate steps to achieve the final structure.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, which is known to influence the electronic distribution across the molecule. The sulfonyl group attached to the chlorophenyl ring can transmit electronic effects to the oxazole, potentially affecting the molecule's spectral and luminescence properties . The morpholine ring, being a heterocycle containing nitrogen, could contribute to the compound's basicity and solubility in polar solvents.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the functional groups present. The sulfonyl group could undergo various reactions, such as the formation of sulfonamides, sulfonic esters, and salts . The oxazole ring might participate in nucleophilic substitution reactions, given the presence of an electron-withdrawing sulfonyl group that could activate the ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular structure. The presence of the dimethylamino group could enhance the solubility in polar solvents, and the compound might exhibit salvation fluorochromia, where changes in solvent polarity lead to shifts in fluorescence emission . The chlorophenyl group could contribute to the compound's lipophilicity, affecting its solubility and potential interactions with biological targets.

The synthesis of related sulfonamide compounds has been reported to involve multiple steps, including esterification, hydrazination, and cyclization, leading to the formation of thiadiazole derivatives . These compounds have shown some biological activity, such as anti-tobacco mosaic virus activity, which suggests that the compound might also possess biological properties worth investigating.

Wissenschaftliche Forschungsanwendungen

Oxazoline Complexes and Catalysis

Oxorhenium(V) complexes featuring phenolate-oxazoline ligands demonstrate significant catalytic activity in oxygen atom transfer reactions. These activities are influenced by the orientation of the phenolate-oxazoline ligands, showcasing the compound's role in enhancing catalytic efficiency for environmental and industrial applications (Schachner et al., 2014).

Fluorescent Molecular Probes

The compound contributes to the development of new fluorescent solvatochromic dyes. Such dyes exhibit strong solvent-dependent fluorescence, advantageous for creating sensitive fluorescent molecular probes. These probes are pivotal in studying biological events and processes, highlighting the compound's relevance in bioimaging and diagnostics (Diwu et al., 1997).

Heterocyclic Polyimides

Research into optically active heterocyclic polyimides incorporating the compound has yielded materials with exceptional optical activity and thermal stability. Such materials find applications in advanced polymer science, where the manipulation of optical properties is crucial for the development of novel materials (Mallakpour et al., 2001).

Pesticide Design

The structure of oxazoline derivatives, including the compound , has been instrumental in the design and synthesis of new pesticides. These derivatives exhibit significant acaricidal and insecticidal activities, underscoring the compound's potential in contributing to safer and more effective agricultural practices (Yu et al., 2016).

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGCSQMPGBBIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)